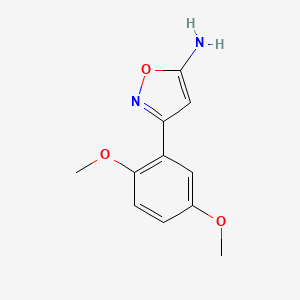
3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethoxyphenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)isoxazol-5-amine typically involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine. This reaction yields 3,4,5-trisubstituted isoxazoles, which can be further oxidized to obtain the desired compound . Another method involves the reaction of acetophenone derivatives with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures .
Industrial Production Methods
Industrial production of isoxazoles often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and provide high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by cyclization to form isoxazoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Reaction with electrophiles to introduce substituents at specific positions on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . Conditions often involve mild temperatures and the use of bases or acids to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)isoxazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
3-Aminoisoxazole: A structural isomer with similar biological activities.
5-Aminoisoxazole: Another isomer with distinct properties and applications.
2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Compounds with antifungal activities.
Uniqueness
3-(2,5-Dimethoxyphenyl)isoxazol-5-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its potential as an acetylcholinesterase inhibitor and its diverse applications in various fields make it a compound of significant interest .
Biological Activity
3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, immunomodulatory effects, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dimethoxy-substituted phenyl group attached to an oxazole ring, which is known for contributing to various biological activities.
Anticancer Activity
Research indicates that oxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of key apoptotic proteins.
Case Study: Cytotoxic Effects
In a study involving a series of oxazole derivatives, it was found that compounds similar to this compound demonstrated potent cytotoxicity against human leukemia and breast cancer cell lines. The IC50 values for these compounds ranged from 1.38 to 3.21 μM when tested against HepG2 cells . Table 1 summarizes the cytotoxic activities of various oxazole derivatives:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 1.38 | Induces apoptosis via p53 pathway |
| Compound A | MCF-7 | 2.50 | Inhibits β-tubulin polymerization |
| Compound B | U-937 | 3.00 | Modulates caspase activity |
Immunomodulatory Effects
Isoxazole derivatives have been reported to possess immunomodulatory properties. Specifically, they can regulate immune responses by influencing cytokine production and lymphocyte activation.
Research Findings
A study highlighted that certain isoxazole derivatives inhibited the production of TNF-alpha in human blood cultures and affected the proliferation of peripheral blood mononuclear cells (PBMCs) . This suggests that compounds like this compound may have potential applications in treating autoimmune diseases or conditions characterized by excessive inflammation.
Other Biological Activities
Beyond anticancer and immunomodulatory effects, oxazole derivatives are noted for their broad spectrum of biological activities:
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H12N2O3/c1-14-7-3-4-10(15-2)8(5-7)9-6-11(12)16-13-9/h3-6H,12H2,1-2H3 |
InChI Key |
JMPTYAWSBVJOAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















